molecular formula C6H6BrNO2 B1377004 5-Bromo-4-methoxypyridin-2-ol CAS No. 1369088-13-0

5-Bromo-4-methoxypyridin-2-ol

Cat. No.: B1377004
CAS No.: 1369088-13-0
M. Wt: 204.02 g/mol
InChI Key: IBSZUOVAWOLIED-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxypyridin-2-ol is a pyridine derivative featuring a hydroxyl group at position 2, a bromine atom at position 5, and a methoxy group at position 2.

Properties

IUPAC Name

5-bromo-4-methoxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-10-5-2-6(9)8-3-4(5)7/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSZUOVAWOLIED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369088-13-0
Record name 5-bromo-4-methoxypyridin-2-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methoxypyridin-2-ol typically involves the bromination of 4-methoxypyridin-2-ol. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile . The reaction is usually carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-methoxypyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Substituted Pyridines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: 5-Bromo-4-methoxypyridin-2-ol is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives have been studied for their biological activities, including anti-inflammatory and antimicrobial properties .

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. It serves as an intermediate in the synthesis of various industrial products .

Mechanism of Action

The mechanism of action of 5-Bromo-4-methoxypyridin-2-ol and its derivatives depends on the specific application and targetThe presence of the bromine atom and the methoxy group can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties based on the evidence:

Compound Name Substituents (Positions) Molecular Weight Key Features/Applications Reference
2-Bromo-5-iodo-3-methoxypyridin-4-ol Br (2), I (5), OMe (3), OH (4) 329.92 Halogen-rich; potential for radioimaging
5-Bromo-3-iodopyridin-2-ol Br (5), I (3), OH (2) Not provided Dual halogenation; coupling reactions
5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine Br (5), OMe (3), CH(OCH₃)₂ (2) Not provided Protected aldehyde; synthetic versatility
5-Bromo-4,6-dimethylpyridin-2-ol Br (5), CH₃ (4,6), OH (2) 202.05 Methyl groups enhance lipophilicity
3-Amino-5-bromo-4-methylpyridin-2-ol Br (5), NH₂ (3), CH₃ (4), OH (2) Not provided Amino group enables nucleophilic reactions
Key Observations:

Halogenation Patterns :

  • Bromine at position 5 is common in analogs (e.g., 5-Bromo-3-iodopyridin-2-ol ), but additional halogens (e.g., iodine in 2-Bromo-5-iodo-3-methoxypyridin-4-ol ) increase molecular weight and may alter reactivity in cross-coupling reactions.
  • The absence of iodine in 5-Bromo-4-methoxypyridin-2-ol simplifies purification and reduces steric hindrance compared to iodinated analogs.

Methoxy vs. Methyl Groups: Methoxy groups (electron-donating) at position 4 (as in the target compound) enhance solubility in polar solvents compared to methyl groups (electron-neutral) in 5-Bromo-4,6-dimethylpyridin-2-ol .

Functional Group Diversity: The hydroxyl group at position 2 in the target compound enables hydrogen bonding, contrasting with amino groups in 3-Amino-5-bromo-4-methylpyridin-2-ol , which offer nucleophilic sites for further derivatization.

Biological Activity

5-Bromo-4-methoxypyridin-2-ol is a chemical compound with the molecular formula C₆H₆BrNO₂, notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry, supported by relevant data and case studies.

  • Molecular Weight : 204.02 g/mol
  • Structure : Contains a bromine atom and a methoxy group, contributing to its unique reactivity and biological activity.

Biological Activities

This compound and its derivatives have been studied for various biological activities, including:

  • Antimicrobial Properties :
    • Exhibits significant antibacterial activity against various strains, including Escherichia coli.
    • In a study, derivatives showed inhibition values of up to 91.95% against E. coli, indicating strong potential as antimicrobial agents .
  • Anti-inflammatory Effects :
    • The compound has been linked to anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Anti-thrombolytic Activity :
    • Certain derivatives demonstrated high anti-thrombolytic activity, with one compound showing a lysis percentage of 41.32% against clot formation in human blood .
  • Cytotoxicity :
    • Some derivatives exhibited cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .

The mechanism of action for this compound primarily involves the interaction of its functional groups with biological targets. The presence of the bromine atom and methoxy group can enhance binding affinity to specific enzymes or receptors involved in disease processes.

Data Table: Biological Activities of this compound Derivatives

Activity TypeCompoundInhibition / Activity (%)Reference
AntimicrobialDerivative 4f91.95 (E. coli)
Anti-thrombolyticCompound 4b41.32 (Clot formation)
CytotoxicityCompound 22cIC₅₀ = 130 nM (MCF-7)
CytotoxicityCompound 22cIC₅₀ = 20 nM (HCT-116)

Case Study 1: Antimicrobial Efficacy

In a comparative study, various pyridine derivatives were synthesized from this compound. Among them, one derivative displayed an inhibition rate of 91.95% against E. coli, suggesting that structural modifications can significantly enhance antimicrobial properties.

Case Study 2: Anti-thrombolytic Activity

Research on the anti-thrombolytic effects of pyridine derivatives derived from this compound indicated that specific substitutions can lead to enhanced clot lysis capabilities. The compound with the highest activity showed a lysis percentage of 41.32%, indicating its potential as a therapeutic agent for thrombotic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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